![molecular formula C14H15ClN2O B5526245 1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole](/img/structure/B5526245.png)
1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole
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Overview
Description
"1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole" is a pyrazole derivative, a class of organic compounds known for their diverse chemical properties and wide range of applications in pharmaceuticals, agrochemicals, and material science. Pyrazoles are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2, and their derivatives are of significant interest due to their biological activities and synthetic utility.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. Although specific synthesis details for "1-(4-tert-butylbenzoyl)-4-chloro-1H-pyrazole" are not available, related compounds have been synthesized through similar cyclization reactions, utilizing palladium-catalyzed Suzuki reactions or cyclocondensation methods under various conditions to achieve the desired pyrazole core structure and functionalization (Zhang et al., 2022).
Scientific Research Applications
Green Synthesis and Antioxidant Activity
Pyranopyrazoles, including derivatives of 1H-pyrazole, have been synthesized using environmentally friendly methods. A study by Aliabadi and Mahmoodi (2016) demonstrates the use of an ionic liquid catalyst for synthesizing pyranopyrazoles under microwave irradiation, highlighting their potent antioxidant activity, comparable to or exceeding that of vitamin E and ascorbic acid (Aliabadi & Mahmoodi, 2016).
Complexation and Extraction Properties
Pyrazolone derivatives have been found to possess enhanced complexation abilities. Atanassova et al. (2014) explored the complexation properties of a pyrazolone derivative, specifically its use in extracting and separating lanthanoids. This study illustrates the chemical versatility and application of pyrazolone derivatives in material science (Atanassova et al., 2014).
Catalysis in Organic Reactions
The utility of pyrazole derivatives as catalysts in organic reactions is notable. Sutradhar et al. (2016) discuss the use of iron(III) and cobalt(III) complexes with aroylhydrazone ligands (related to pyrazole) for the oxidation of alcohols. These complexes exhibit high yields and selectivity, showcasing the catalytic potential of pyrazole-based compounds (Sutradhar et al., 2016).
Structural and Conformational Analysis
Research by Chandrasekhar et al. (2011) on 3-pyrazolecarboxylic acid and its reactions with diorganotin dichlorides provides insight into the structural and steric effects in chemical reactions involving pyrazole derivatives. This contributes to our understanding of the molecular behavior of such compounds (Chandrasekhar et al., 2011).
Antitumor Activity
Maftei et al. (2016) investigated novel oxadiazole and trifluoromethylpyridine derivatives, related to pyrazole, for their potential antitumor activity. This study exemplifies the relevance of pyrazole derivatives in medicinal chemistry and their potential application in cancer treatment (Maftei et al., 2016).
Catalysis in Polymerization
Lephoto et al. (2016) describe the use of pyrazole-supported zinc(II) benzoates as catalysts in the copolymerization of cyclohexene oxide and carbon dioxide. This study highlights the role of pyrazole derivatives in green chemistry and polymer science (Lephoto et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(4-tert-butylphenyl)-(4-chloropyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)11-6-4-10(5-7-11)13(18)17-9-12(15)8-16-17/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECOHLCWVOPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-tert-butylphenyl)carbonyl]-4-chloro-1H-pyrazole |
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